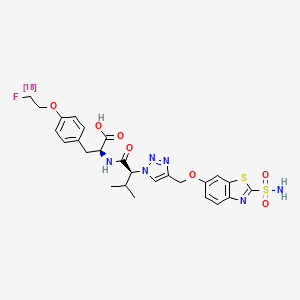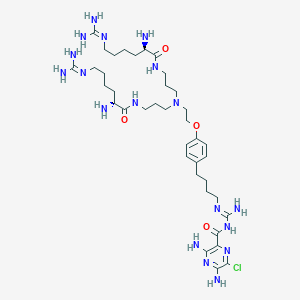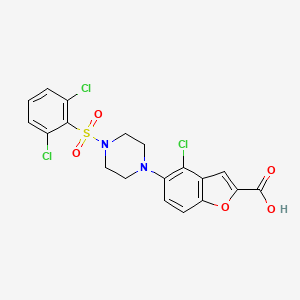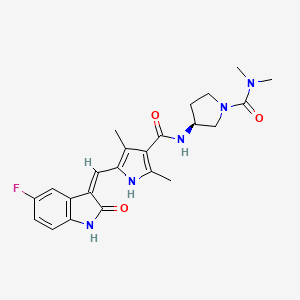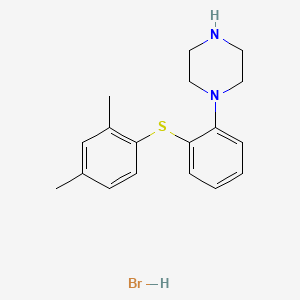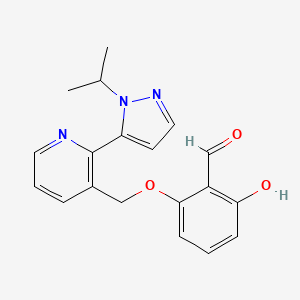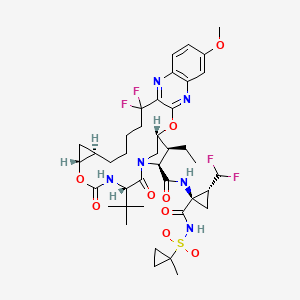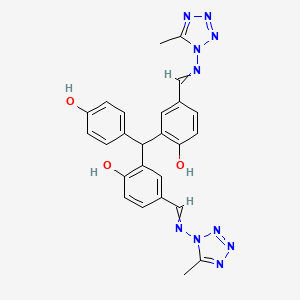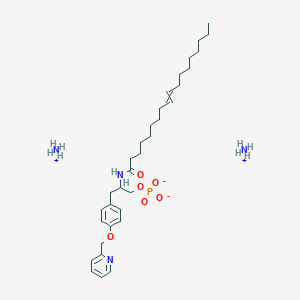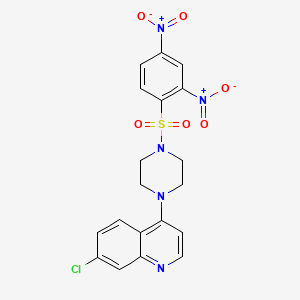![molecular formula C25H31BrIN B611780 2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide CAS No. 1414376-84-3](/img/structure/B611780.png)
2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide
Overview
Description
VUF-11222 is a high affinity non-peptide CXCR3 agonist (pKi = 7.2).
Scientific Research Applications
Chemokine Receptor Agonism
VUF 11222: is recognized for its role as a high-affinity non-peptide CXCR3 agonist . This receptor is implicated in various immune responses, and the compound’s ability to modulate its activity is valuable for studying inflammatory diseases and potential therapeutic interventions.
Immunological Research
Due to its interaction with CXCR3, VUF 11222 is used in immunological research to understand the migration and function of immune cells. It can help in exploring the mechanisms of immune surveillance and the development of immune-based therapies .
Anti-inflammatory Studies
The compound’s potential anti-inflammatory effects, mediated through CXCR3, make it a candidate for studying the pathophysiology of chronic inflammatory conditions and for screening anti-inflammatory drugs .
Oncology
VUF 11222’s modulation of chemokine receptors can be pivotal in cancer research, particularly in investigating tumor microenvironments, tumor immunity, and the development of novel cancer immunotherapies .
Neurological Disorders
Research into neurological disorders can benefit from VUF 11222, as CXCR3 and its ligands are involved in neuroinflammation, a common pathological feature in various neurodegenerative diseases .
Pharmacokinetics and Dynamics
VUF 11222 can be used to study the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biochemical and physiological effects) of CXCR3-targeting drugs .
Molecular Biology
In molecular biology, VUF 11222 aids in elucidating the structural and functional aspects of CXCR3 and its interactions with various ligands, contributing to a deeper understanding of cell signaling pathways .
Mechanism of Action
Target of Action
The primary target of VUF 11222 is the CXCR3 receptor . CXCR3 is a G-protein coupled receptor that plays a crucial role in the immune response, particularly in the context of inflammation .
Mode of Action
VUF 11222 acts as a non-peptide-like agonist for the CXCR3 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of intracellular events.
Biochemical Pathways
The activation of the CXCR3 receptor by VUF 11222 can lead to various downstream effects, primarily related to the immune response and inflammation . .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 10 mm in ethanol with gentle warming , which may influence its bioavailability and distribution.
Result of Action
The activation of the CXCR3 receptor by VUF 11222 can lead to a modulation of the immune response, particularly in the context of inflammation . The specific molecular and cellular effects would depend on the context of the immune response and the specific cells involved.
properties
IUPAC Name |
[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



